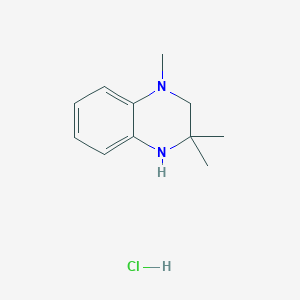
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride is a chemical compound with the CAS Number: 2060024-97-5 . It has a molecular weight of 212.72 and its IUPAC name is 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2.ClH/c1-11(2)8-13(3)10-7-5-4-6-9(10)12-11;/h4-7,12H,8H2,1-3H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees Celsius . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.科学的研究の応用
Tetrahydroisoquinolines in Therapeutics
The compound 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride belongs to the class of tetrahydroisoquinolines (THIQs), which are recognized for their diverse therapeutic applications. Initially known for neurotoxicity, THIQs later garnered attention for their potential in preventing Parkinsonism and as anticancer antibiotics. The approval of trabectedin, a THIQ derivative, for soft tissue sarcomas highlights the class's significance in cancer drug discovery. THIQ derivatives have been synthesized for various therapeutic activities, showing promise in cancer, central nervous system disorders, and infectious diseases like malaria, tuberculosis, and HIV. Their unique mechanisms of action make them candidates for novel drug development (Singh & Shah, 2017).
Antioxidant Applications
Research has identified analogues of ethoxyquin, such as 1,2-dihydro-2,2,4-trimethylquinoline, which share structural similarities with THIQs, for their antioxidant efficacy in fish meal preservation. These compounds prevent the spontaneous combustion of fish meals by protecting polyunsaturated fatty acids. The discovery of potent antioxidants within this class, capable of competing with ethoxyquin in both efficacy and cost, showcases their utility in food preservation and the broader context of oxidative stress mitigation (de Koning, 2002).
Clinical Use in Autoimmune Disorders
Although not directly linked to 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride, the application of related compounds like hydroxychloroquine in systemic lupus erythematosus (SLE) underlines the therapeutic potential of similar molecules. Hydroxychloroquine, with mechanisms that might be echoed in the pharmacodynamics of THIQs, has been shown to reduce the risk of flares, allow steroid dosage reduction, and exhibit cardioprotective and antineoplastic benefits, emphasizing the broader applicability of this class of compounds in treating autoimmune and inflammatory diseases (Ponticelli & Moroni, 2017).
Safety And Hazards
The compound has been classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, H335 . These represent hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
2,2,4-trimethyl-1,3-dihydroquinoxaline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-11(2)8-13(3)10-7-5-4-6-9(10)12-11;/h4-7,12H,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJANNRLRAFIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C2N1)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

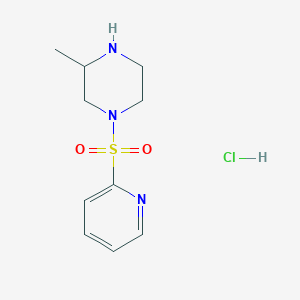

![tert-Butyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2809296.png)
![N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2809298.png)
![2,2-dimethyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B2809299.png)

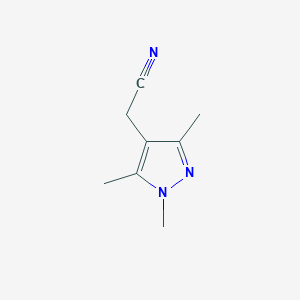


![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2809307.png)
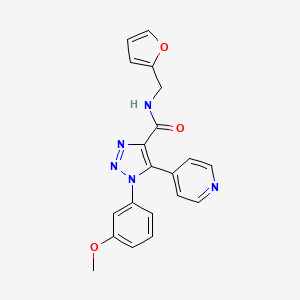
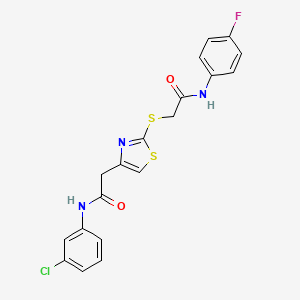
![8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imida zolino[1,2-h]purine-2,4-dione](/img/structure/B2809311.png)
![2-Oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2809313.png)